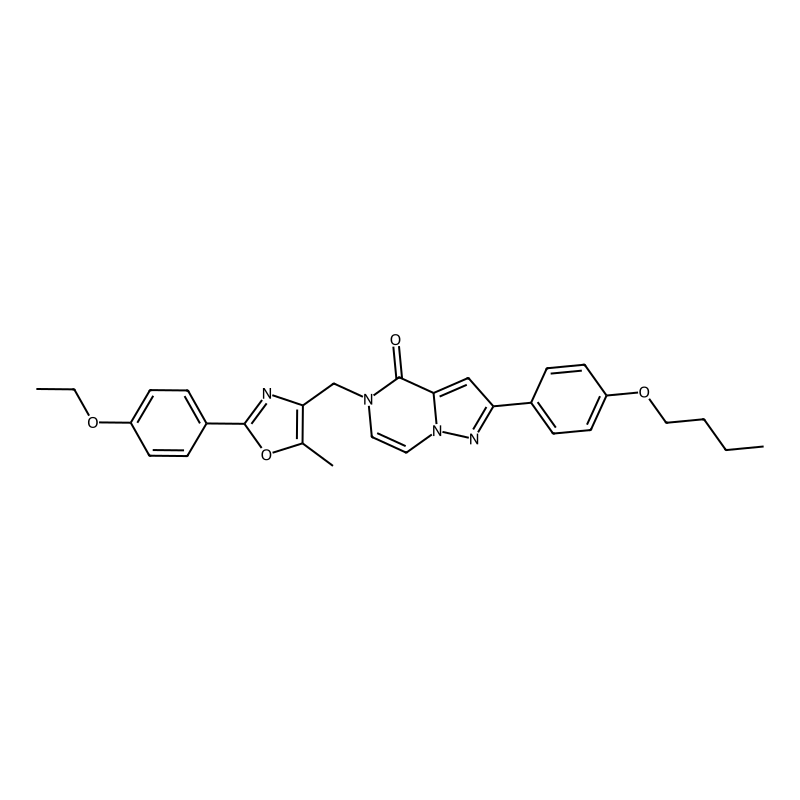

2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound characterized by its unique structural features. It contains a pyrazolo[1,5-a]pyrazin core, which is fused with an oxazole ring and substituted with various aromatic groups. The presence of both butoxy and ethoxy groups enhances its solubility and potential biological activity. The compound's molecular formula is C22H26N4O3, and it has a molecular weight of approximately 398.47 g/mol .

The chemical reactivity of this compound can be attributed to its functional groups. The oxazole moiety can participate in nucleophilic substitution reactions, while the pyrazolo[1,5-a]pyrazin framework may undergo electrophilic aromatic substitution due to the electron-rich nature of the aromatic rings. Additionally, the compound may be involved in oxidation-reduction reactions, particularly at the oxazole and pyrazin positions.

Preliminary studies indicate that 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibits notable biological activities. It has been evaluated for its potential as an anti-inflammatory agent and has shown promise in inhibiting cancer cell proliferation in vitro. The presence of multiple aromatic systems suggests potential interactions with biological targets such as enzymes and receptors involved in disease pathways .

The synthesis of 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step synthetic routes:

- Formation of the Oxazole Ring: Starting from appropriate phenolic precursors, the oxazole ring can be synthesized through cyclization reactions involving aldehydes and amines.

- Construction of the Pyrazolo[1,5-a]pyrazin Framework: This may involve condensation reactions between hydrazines and carbonyl compounds to form the pyrazole structure.

- Final Coupling: The butoxy and ethoxy substituents are introduced via nucleophilic substitution or coupling reactions to yield the final product.

These steps require careful control of reaction conditions to achieve high yields and purity of the desired compound .

The compound's unique structure and biological activity suggest several potential applications:

- Pharmaceutical Development: As a candidate for anti-inflammatory or anticancer drugs.

- Chemical Research: Useful in studying enzyme interactions or as a probe in biological assays.

- Material Science: Potential use in developing UV filters or stabilizers due to its aromatic nature.

Interaction studies are crucial for understanding how 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one interacts with biological systems. Preliminary data suggest that it may bind to specific enzymes or receptors involved in inflammatory processes or cancer progression. Further studies using techniques such as molecular docking and binding affinity assays are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-methoxyphenyl)-5-methyl-[1,3]oxazole | Contains methoxy group; oxazole ring | Anticancer properties |

| 2-(4-butoxyphenyl)-6-methylpyrimidine | Similar aromatic substitutions; pyrimidine core | Antimicrobial activity |

| 3-(butoxyphenyl)thiazolidine | Features thiazolidine; butoxy group | Anti-inflammatory effects |

The uniqueness of 2-(4-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its combination of multiple heterocycles and functional groups that may confer distinct pharmacological properties compared to these similar compounds .